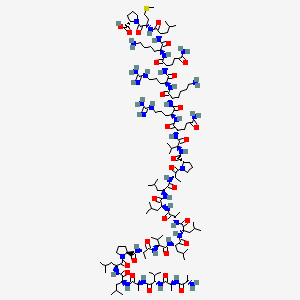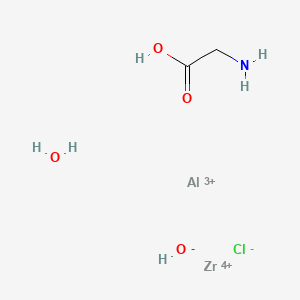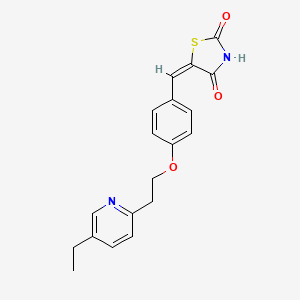
5-CR, 6G, SE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carboxyrhodamine 6G, Succinimidyl Ester: is a fluorescent dye widely used in various biochemical and molecular biology applications. This compound is known for its high fluorescence quantum yield and excellent photostability, making it a popular choice for labeling and detection purposes in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxyrhodamine 6G, Succinimidyl Ester involves the reaction of 5-Carboxyrhodamine 6G with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The succinimidyl ester group in 5-Carboxyrhodamine 6G, Succinimidyl Ester is highly reactive towards primary amines, leading to the formation of stable amide bonds.
Hydrolysis: In aqueous conditions, the succinimidyl ester can hydrolyze to form the corresponding carboxylic acid
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in organic solvents like DMF or DMSO at room temperature. Common reagents include primary amines.
Hydrolysis: Occurs in the presence of water or aqueous buffers
Major Products:
Substitution Reactions: Formation of amide-linked conjugates.
Hydrolysis: Formation of 5-Carboxyrhodamine 6G
Scientific Research Applications
Chemistry:
- Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology:
- Employed in labeling proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.
Medicine:
- Utilized in diagnostic assays and imaging techniques to detect and quantify biological targets.
Industry:
Mechanism of Action
The primary mechanism of action of 5-Carboxyrhodamine 6G, Succinimidyl Ester involves its ability to form stable covalent bonds with primary amines through its reactive succinimidyl ester group. This allows the dye to be conjugated to various biomolecules, enabling their detection and visualization through fluorescence. The excitation and emission spectra of the dye fall between those of fluorescein and tetramethylrhodamine, providing a unique spectral profile for multiplexing applications .
Comparison with Similar Compounds
Fluorescein: Another widely used fluorescent dye with different spectral properties.
Tetramethylrhodamine: Similar in structure but with lower fluorescence quantum yield compared to 5-Carboxyrhodamine 6G, Succinimidyl Ester
Uniqueness:
Higher Fluorescence Quantum Yield: Compared to tetramethylrhodamine, 5-Carboxyrhodamine 6G, Succinimidyl Ester exhibits a higher fluorescence quantum yield, making it more efficient for detection purposes.
Excellent Photostability: The dye is more photostable than many other fluorescent dyes, ensuring longer-lasting fluorescence signals
Properties
CAS No. |
209112-21-0 |
|---|---|
Molecular Formula |
C31H29N3O7 |
Molecular Weight |
555.59 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)
![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)
![(E)-but-2-enedioic acid;1-butyl-4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B1148358.png)

![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1148366.png)


